

LC-MS/MS method for 4Alpha-Hydroxy Stanozolol detection in urine

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Compound of Interest

Compound Name: 4Alpha-Hydroxy Stanozolol

Cat. No.: B1512197

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Application Note:

LC-MS/MS Method for the Detection of 4 α -Hydroxy Stanozolol in Urine

Abstract

This application note describes a sensitive and specific method for the detection and quantification of 4 α -hydroxy stanozolol, a metabolite of the synthetic anabolic steroid stanozolol, in human urine. The methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is a powerful technique for identifying and quantifying drug metabolites in complex biological matrices.^{[1][2][3]} The protocol involves enzymatic hydrolysis of glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic separation is achieved using a C18 reversed-phase column, and detection is performed with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method provides the necessary sensitivity and specificity for applications in clinical and forensic toxicology, as well as in sports anti-doping control.

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid that is misused for performance enhancement in sports.^[4] Its use is prohibited by the World Anti-Doping Agency (WADA). The detection of stanozolol abuse relies on the identification of its metabolites in urine, as the

parent compound is extensively metabolized.^{[1][5]} Key metabolites include 3'-hydroxy stanozolol, 16 β -hydroxy stanozolol, and 4-hydroxy stanozolol.^{[1][2]} 4 α -hydroxy stanozolol is one of the hydroxylated metabolites that can be targeted for detection. Due to the challenges associated with the gas chromatographic analysis of stanozolol and its metabolites, LC-MS/MS has become the preferred method due to its high sensitivity, specificity, and simpler sample preparation.^{[2][5]}

This application note provides a detailed protocol for the extraction and analysis of 4 α -hydroxy stanozolol from urine samples using LC-MS/MS.

Experimental Protocols

Sample Preparation

- Enzymatic Hydrolysis:
 - To 2 mL of urine, add 1 mL of acetate buffer (pH 5.2).
 - Add 50 μ L of β -glucuronidase enzyme solution.
 - Vortex the mixture and incubate at 60°C for 1 hour to cleave the glucuronide conjugates.^[6]
 - Allow the sample to cool to room temperature.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.
 - Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 2 mL of water to remove interfering substances.
 - Dry the cartridge by applying a vacuum for 5 minutes.
 - Elute the analyte with 2 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 90% B over 10 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	345.2
Product Ions (m/z)	145.1, 81.1, 97.1
Collision Energy	Optimized for specific instrument
Monitoring Mode	Multiple Reaction Monitoring (MRM)

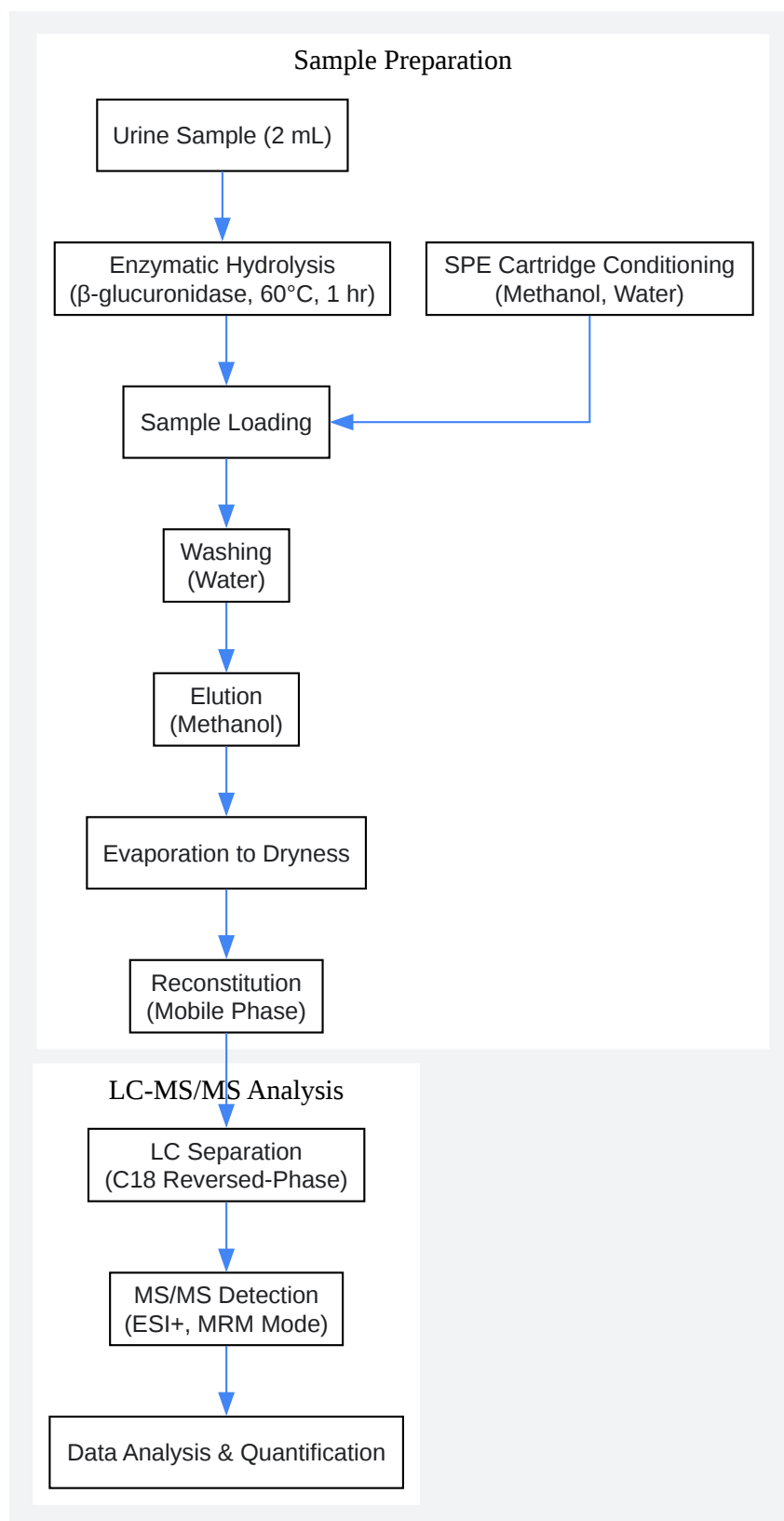
Data Presentation

Table 1: MRM Transitions for 4α-Hydroxy Stanozolol

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Function
4 α -Hydroxy Stanozolol	345.2	145.1	Quantifier
4 α -Hydroxy Stanozolol	345.2	81.1	Qualifier
4 α -Hydroxy Stanozolol	345.2	97.1	Qualifier

Note: The fragmentation of 4-hydroxylated stanozolol is characterized by a product ion at m/z 145.[8][9][10]

Mandatory Visualization



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Caption: Experimental workflow for 4 α -Hydroxy Stanozolol detection.

Discussion

This LC-MS/MS method provides a robust and reliable approach for the detection of 4 α -hydroxy stanozolol in urine. The enzymatic hydrolysis step is crucial as stanozolol metabolites are primarily excreted as glucuronide conjugates.[1][5] The subsequent solid-phase extraction effectively cleans up the sample and concentrates the analyte, leading to improved sensitivity and reduced matrix effects.

The chromatographic conditions are optimized to provide good separation of the analyte from endogenous urine components. The use of multiple reaction monitoring (MRM) in the mass spectrometer ensures high specificity and sensitivity by monitoring characteristic precursor-to-product ion transitions for 4 α -hydroxy stanozolol. The characteristic product ion at m/z 145 is indicative of 4-hydroxylated stanozolol metabolites.[8][9][10]

Conclusion

The described LC-MS/MS method is well-suited for the routine analysis of 4 α -hydroxy stanozolol in urine for various applications, including anti-doping screening and clinical toxicology. The detailed protocol provides a solid foundation for laboratories to implement this methodology. Method validation should be performed according to the specific requirements of the laboratory and regulatory bodies.

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